Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
CAS No.: 1512734-66-5
Cat. No.: VC2734513
Molecular Formula: C13H16N2O3
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate - 1512734-66-5](/images/structure/VC2734513.png)
Specification
CAS No. | 1512734-66-5 |
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Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
IUPAC Name | ethyl 2-[4-(2-oxoimidazolidin-1-yl)phenyl]acetate |
Standard InChI | InChI=1S/C13H16N2O3/c1-2-18-12(16)9-10-3-5-11(6-4-10)15-8-7-14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,17) |
Standard InChI Key | DPVDVROGEUJAKU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O |
Canonical SMILES | CCOC(=O)CC1=CC=C(C=C1)N2CCNC2=O |
Introduction
Chemical Structure and Properties
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate (CAS: 1512734-66-5) is characterized by a molecular formula of C13H16N2O3 and a molecular weight of 248.28 . The compound features a 2-oxoimidazolidin moiety attached to a phenyl ring at the 1-position, with an ethyl acetate functional group extending from the para position of the phenyl ring.
The structural components of this compound can be divided into three key elements:
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A 2-oxoimidazolidin heterocyclic ring
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A phenyl ring serving as a linking structure
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An ethyl acetate group providing an ester functionality
This combination of structural elements contributes to the compound's unique chemical properties and potential biological activities. The presence of the oxoimidazolidin ring, in particular, provides a scaffold that has been identified in various bioactive compounds .
Physical Properties
Table 1: Physical Properties of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate
Property | Value |
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Molecular Formula | C13H16N2O3 |
Molecular Weight | 248.28 g/mol |
CAS Number | 1512734-66-5 |
Physical State | Solid |
Purity (commercial) | >90% |
The compound is typically available as a solid and is characterized by its distinct chemical structure that incorporates both aromatic and heterocyclic components with functional groups that can participate in various chemical interactions .
Applications in Research and Development
Medicinal Chemistry
Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate and related compounds have potential applications in medicinal chemistry:
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As scaffolds for developing new therapeutic agents, particularly anticancer drugs
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As potential prodrugs that can be selectively activated in specific tissue types or pathological conditions
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In structure-activity relationship studies to develop more potent and selective compounds
The ester functionality in Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate potentially makes it suitable as a prodrug candidate, as esters can be hydrolyzed by esterases in vivo to release active compounds .
Synthetic Intermediates
Compounds like Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate can serve as valuable intermediates in the synthesis of more complex molecules:
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The ester group provides a convenient handle for further functionalization
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The imidazolidin ring offers possibilities for modification and derivatization
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The phenyl ring can be subjected to various aromatic substitution reactions
Supplier | Reference Number | Quantity Options | Price Range (€) |
---|---|---|---|
CymitQuimica | 54-OR111294 | 50 mg - 1 g | 163.00 - 559.00 |
Key Organics | AS-0083 | 1 mg - 100 mg | 37.00 - 146.00 |
Structure-Based Design and Molecular Modifications
Understanding the structural features of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate provides opportunities for rational design of derivatives with enhanced properties.
Bioisosteric Replacements
Bioisosteric replacements might be employed to develop analogues with improved properties:
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The ester functionality could be replaced with amides, carbamates, or other isosteres to improve metabolic stability
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The oxoimidazolidin ring might be replaced with other heterocycles such as oxazolidinones or thiazolidinones
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The phenyl linker could be substituted with other aromatic or heteroaromatic systems
Analytical Methods and Characterization
Characterization of Ethyl [4-(2-oxoimidazolidin-1-yl)phenyl]acetate and related compounds typically involves various analytical techniques:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound's hydrogen and carbon environments
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Infrared (IR) Spectroscopy: Can identify key functional groups, particularly the C=O stretching of the ester and imidazolidin ring
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structural confirmation
Similar oxoimidazolidin derivatives have been characterized using these techniques, with IR spectroscopy identifying characteristic absorption bands for the C=O stretching of the imidazolidin ring (typically around 1650-1700 cm^-1) and NMR spectroscopy providing information about the chemical environments of the protons and carbons .
Chromatographic Methods
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used for purity assessment and reaction monitoring during the synthesis of such compounds. For related compounds, TLC systems using ethyl acetate and toluene in various ratios have been reported as effective for monitoring reaction progress .
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